
3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Pyrazoles, the class of compounds to which the given compound belongs, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine” are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine” are not well-documented .Scientific Research Applications
Antiviral Activity
Indole derivatives, including pyrazolines like 3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine, have shown promise as antiviral agents. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a derivative of this compound, demonstrated inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Neurotoxic Potential
A newly synthesized pyrazoline derivative containing this compound (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide) was investigated for its neurotoxic effects. The study explored its impact on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins. Although the results were statistically insignificant, this research sheds light on potential neurological effects .
Other Applications
While specific studies on this compound are limited, its structural features suggest broader applications:
Mechanism of Action
While the specific mechanism of action for “3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine” is not known, related compounds such as pyrazolines have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFMCDHTNJCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4-methyl-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)
![(E)-4-(Dimethylamino)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2467715.png)
![3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467716.png)
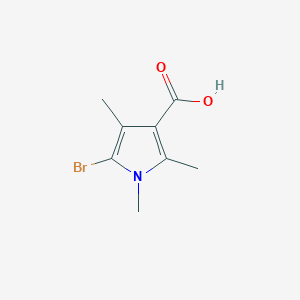
![2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2467721.png)
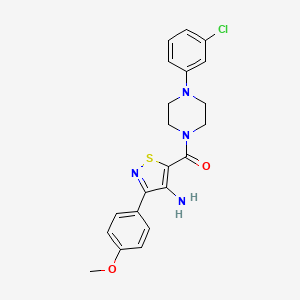
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2467725.png)
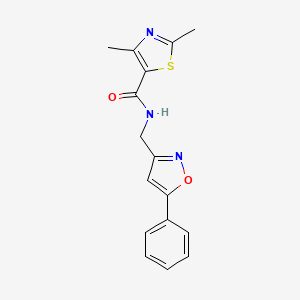
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(3-morpholinopropyl)malonamide](/img/structure/B2467729.png)
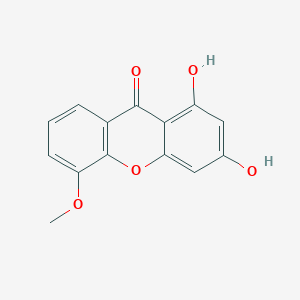
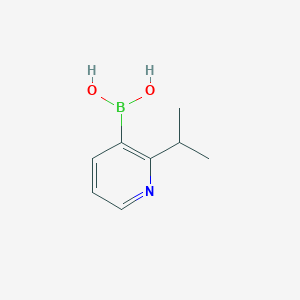

![[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2467734.png)
